molecular formula C28H22 B6321235 bis(9-fluorenyl)ethane CAS No. 3747-24-8

bis(9-fluorenyl)ethane

Cat. No. B6321235
M. Wt: 358.5 g/mol
InChI Key: CGKZVLRUVQUGKU-UHFFFAOYSA-N
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Patent
US05393911

Procedure details

About 8.3 g (0.05 m) of fluorene was dissolved in 150 ml of tetrahydrofuran. Then 31.8 ml (0.05 m) of butyl lithium (1.6 molar in hexane) was added dropwise to this solution. After one hour, 2.3 ml (0.25 m) of dibromoethane in 25 ml of tetrahydrofuran was added. The solution was stirred for 3 hours. The yellow solution was washed with 50 ml of an aqueous NH4Cl solution (5 g NH4Cl/50 ml H2O), then washed with 50 ml of water and then the organic phase was dried over Na2SO4. Then the solvent was removed in vacuo. The light yellow residue was washed twice with 25 ml of pentane. The resulting product was white. The yield was 12.5 g, i.e. a yield of about 70%, based on the moles of fluorene reacted. The product was confirmed through 1H NMR, 13C NMR, mass spectroscopy, and gas chromatography.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].Br[CH:20](Br)[CH3:21]>O1CCCC1>[CH:1]1[C:13]2[CH:12]([CH2:17][CH2:16][CH:15]3[C:14]4[CH:21]=[CH:20][CH:8]=[CH:7][C:6]=4[C:5]4[C:4]3=[CH:3][CH:2]=[CH:1][CH:13]=4)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The yellow solution was washed with 50 ml of an aqueous NH4Cl solution (5 g NH4Cl/50 ml H2O)
WASH
Type
WASH
Details
washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo
WASH
Type
WASH
Details
The light yellow residue was washed twice with 25 ml of pentane
CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CCC1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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